BenchChemオンラインストアへようこそ!

C16H13N3O4S

Ulcerative Colitis Maintenance of Remission Meta-Analysis

Sulfasalazine (C16H13N3O4S) is a unique, cost-effective prodrug of 5-ASA linked to sulfapyridine, delivering colon-specific anti-inflammatory action. It uniquely treats both ulcerative colitis and rheumatoid arthritis, simplifying dual-diagnosis regimens and reducing polypharmacy—an indication where pure 5-ASA agents are not approved. Ideal for formularies prioritizing therapeutic value and for research targeting xCT inhibition.

Molecular Formula C16H13N3O4S
Molecular Weight 343.4 g/mol
Cat. No. B7750023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H13N3O4S
Molecular FormulaC16H13N3O4S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C(=O)N
InChIInChI=1S/C16H13N3O4S/c1-8-11-14(24-12(8)13(17)20)18-7-19(15(11)21)6-9-2-4-10(5-3-9)16(22)23/h2-5,7H,6H2,1H3,(H2,17,20)(H,22,23)
InChIKeyDNZRCTLODMQCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfasalazine (C16H13N3O4S) Procurement Guide: What to Know Before Buying


Sulfasalazine (C16H13N3O4S) is a disease-modifying antirheumatic drug (DMARD) and a colon-targeting prodrug composed of sulfapyridine linked to 5-aminosalicylic acid (5-ASA, mesalamine) via an azo bond [1]. Bacterial azoreductases in the colon cleave this bond, releasing the active anti-inflammatory moiety 5-ASA for local action [2]. This compound is indicated for the treatment of mild to moderate ulcerative colitis and rheumatoid arthritis in adults and children who have not responded adequately to NSAIDs [1].

Why Not All 5-ASA Drugs are the Same: The Sulfasalazine Difference


While sulfasalazine belongs to the aminosalicylate class, its unique prodrug design and dual-component structure differentiate it from single-agent 5-ASA alternatives like mesalamine. The covalent linkage to sulfapyridine ensures colon-specific delivery and also confers distinct therapeutic properties, including proven efficacy in rheumatoid arthritis—an indication for which pure 5-ASA agents are not approved [1]. This bifurcated clinical profile, coupled with a well-characterized safety and tolerability record from decades of clinical use, means sulfasalazine cannot be assumed to be interchangeable with other 5-ASA drugs [2].

Sulfasalazine's Evidence-Based Advantages: Data vs. Alternatives


Sulfasalazine vs. Mesalamine: Comparable Induction, Numerical Edge in UC Maintenance

In a 2009 meta-analysis of 20 randomized controlled trials, sulfasalazine (SSZ) showed no significant difference in inducing overall improvement (RR=1.04, 95% CI 0.89-1.21) or preventing relapse (RR=0.98, 95% CI 0.78-1.23) compared to mesalamine. However, the data point to a non-significant trend favoring SSZ for a lower risk of adverse events (RR=0.76, 95% CI 0.54-1.07) and withdrawals due to adverse events (RR=0.78, 95% CI 0.46-1.3) [1]. A separate meta-analysis indicated a tendency for sulfasalazine to be more effective than newer prodrugs and mesalazine for maintaining remission in ulcerative colitis [2].

Ulcerative Colitis Maintenance of Remission Meta-Analysis 5-ASA Mesalamine

Head-to-Head: Rectal Mesalamine vs. Oral Sulfasalazine in Active Distal UC

A 6-week randomized, double-blind, double-dummy trial (N=37) compared rectally administered mesalamine (4 g at night) to oral sulfasalazine (1 g four times daily) for active mild to moderate distal ulcerative colitis. While both treatments showed significant improvement from baseline, the physician-rated Clinical Global Improvement (CGI) score at week 6 showed 94% of mesalamine patients were 'Very Much Improved' or 'Much Improved' versus 77% of sulfasalazine patients [1]. Patient Global Improvement ratings showed significantly more improvement in the mesalamine group at week 2 (p=0.02) and week 4 (p=0.04). Adverse events occurred significantly more frequently (p=0.02) in the sulfasalazine group (83%) than in the mesalamine group (42%) [1].

Ulcerative Colitis Distal Colitis Topical Therapy Head-to-Head Trial Efficacy

The Bifunctional DMARD: Sulfasalazine's Unique Dual Indication Profile

Unlike its active metabolite mesalamine, which is only indicated for inflammatory bowel disease, sulfasalazine is a potent disease-modifying antirheumatic drug (DMARD) with a dual FDA-approved indication for both ulcerative colitis and rheumatoid arthritis in adults and children [1]. The sulfapyridine moiety, or the intact sulfasalazine molecule, is believed to be responsible for its immunomodulatory effects in rheumatoid arthritis, a mechanism not shared by 5-ASA alone [2]. This bifunctional activity makes sulfasalazine the only aminosalicylate-class agent suitable for treating both gastrointestinal and articular manifestations of autoimmune disease.

Rheumatoid Arthritis DMARD Dual Indication Ulcerative Colitis Therapeutic Differentiation

Sulfasalazine's xCT Antiporter Inhibition: A Unique Mechanism with Emerging Applications

Sulfasalazine is a known inhibitor of the xCT cystine-glutamate antiporter, a property not shared by its metabolite mesalamine [1]. A 2021 structure-activity relationship (SAR) study used sulfasalazine as a lead compound to design novel xCT inhibitors, demonstrating its ability to deplete intracellular glutathione in multiple cancer cell lines (A172 glioma, A375 melanoma, U87 glioma, MCF7 breast carcinoma) [1]. This activity is distinct from its anti-inflammatory action in IBD and RA, opening avenues for sulfasalazine as a chemical probe or lead scaffold in cancer metabolism research.

xCT Antiporter Glutathione Depletion Cancer Research Mechanism of Action Prodrug

Bioequivalence Confirmed: Similar Mesalamine Absorption Despite Different Release Mechanisms

A 1990 crossover study in healthy subjects compared the bioavailability of mesalamine from enteric-coated mesalamine tablets and from sulphasalazine. Despite their different mechanisms of drug release (pH-dependent vs. bacterial cleavage), the study concluded that both formulations produced similar mesalamine absorption [1]. For enteric-coated mesalamine, about 20% of the administered dose was systemically absorbed, with an estimated 80% remaining in the colon for therapeutic activity [1].

Pharmacokinetics Bioavailability Mesalamine Enteric-Coated Absorption

When to Choose Sulfasalazine: Specific Scenarios for C16H13N3O4S


Ulcerative Colitis Maintenance: A Cost-Effective, Efficacious First-Line Option

For long-term maintenance of remission in ulcerative colitis, sulfasalazine offers a therapeutic profile comparable to newer 5-ASA agents like mesalamine [1]. Procurement of sulfasalazine may be favored in cost-sensitive healthcare systems or for patients who have shown good tolerance and response, as its efficacy in preventing relapse is well-established [2]. This aligns with clinical guidelines that recommend 5-ASA drugs as the cornerstone of maintenance therapy.

Dual Diagnosis: Treating Inflammatory Bowel Disease and Rheumatoid Arthritis with One Agent

Sulfasalazine is uniquely positioned to treat patients who suffer from both inflammatory bowel disease (e.g., ulcerative colitis) and rheumatoid arthritis [1]. As a DMARD with proven efficacy in reducing RA disease activity, it can address both conditions simultaneously, simplifying medication regimens and reducing polypharmacy [2]. This dual indication is a critical differentiator for formularies in rheumatology and gastroenterology clinics.

Cancer Metabolism Research: Sulfasalazine as a Lead Compound for xCT Inhibition

In pharmaceutical research and drug discovery, sulfasalazine serves as a valuable lead compound for developing novel inhibitors of the xCT cystine-glutamate antiporter [1]. Its ability to deplete glutathione in cancer cell lines makes it a key tool for investigating vulnerabilities in cancer metabolism and for designing new anticancer agents [1]. Researchers procuring sulfasalazine for these studies are leveraging a unique mechanism of action not found in other 5-ASA drugs.

Active Distal Ulcerative Colitis: Use as an Oral Alternative When Rectal Therapy is Not Preferred

While rectal mesalamine has demonstrated earlier symptom improvement and a better safety profile for active distal ulcerative colitis [1], oral sulfasalazine remains an effective treatment option [1]. Procurement decisions may favor sulfasalazine when patient preference or clinical circumstances (e.g., severe hemorrhoids, rectal stricture) preclude the use of enemas or suppositories, providing an evidence-based oral alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16H13N3O4S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.